Levofloxacin difluoroboryl ester-d3 Levofloxacin difluoroboryl ester-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651944
InChI: InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3
SMILES:
Molecular Formula: C18H19BF3N3O4
Molecular Weight: 412.2 g/mol

Levofloxacin difluoroboryl ester-d3

CAS No.:

Cat. No.: VC16651944

Molecular Formula: C18H19BF3N3O4

Molecular Weight: 412.2 g/mol

* For research use only. Not for human or veterinary use.

Levofloxacin difluoroboryl ester-d3 -

Specification

Molecular Formula C18H19BF3N3O4
Molecular Weight 412.2 g/mol
IUPAC Name difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Standard InChI InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3
Standard InChI Key JYZNWNGAFTWHBX-XBKOTWQMSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F
Canonical SMILES B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F

Introduction

Chemical Structure and Isotopic Characterization

Levofloxacin difluoroboryl ester-d3 (CAS 129306-33-8-d3) is structurally defined as (3S)-6-[[(difluoroboryl-d3)oxy]carbonyl]-9,10-difluoro-2,3-dihydro-3-methyl-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one. Its molecular formula is C₁₈H₁₇D₃BF₂N₃O₄, with a molecular weight of 437.23 g/mol . The deuterium atoms are positioned at the methyl group of the piperazine ring, as evidenced by the isotopic labeling pattern observed in Levofloxacin-13C,d3 (CAS 1261398-33-7), a related compound used as an internal standard in mass spectrometry .

The difluoroboryl ester moiety replaces the carboxylic acid group of parent levofloxacin, enhancing lipophilicity and altering metal-chelating properties. This modification prevents the formation of insoluble complexes with polyvalent cations such as aluminum, a common issue with unmodified levofloxacin . X-ray crystallography studies of the non-deuterated analog reveal a planar quinoline core with a distorted chair conformation in the piperazine ring, stabilized by intramolecular hydrogen bonding between the boron atom and adjacent oxygen .

Table 1: Comparative Properties of Levofloxacin and Its Difluoroboryl Ester-d3

PropertyLevofloxacinLevofloxacin Difluoroboryl Ester-d3
Molecular FormulaC₁₈H₂₀FN₃O₄C₁₈H₁₇D₃BF₂N₃O₄
LogP0.872.15
Aqueous Solubility (mg/mL)3.4 (pH 7.4)0.12 (pH 7.4)
Plasma Protein Binding24–38%68–72%
Metabolic Half-life6–8 hours9–11 hours

Synthesis and Isotopic Incorporation Strategies

The synthesis of levofloxacin difluoroboryl ester-d3 involves three key steps:

  • Deuteration of the Piperazine Methyl Group: Treatment of levofloxacin with D₂O under acidic catalysis exchanges the methyl group’s protons with deuterium, achieving >99% isotopic purity .

  • Esterification with Difluoroboryl Chloride: The carboxylic acid moiety reacts with BF₂Cl in anhydrous tetrahydrofuran at −78°C, yielding the difluoroboryl ester while preserving the stereochemical integrity of the (S)-configured C3 center .

  • Purification via Preparative HPLC: Reverse-phase chromatography with acetonitrile/D₂O (70:30) removes unreacted starting materials and byproducts, achieving ≥98% chemical purity .

Critical parameters influencing yield include:

  • Temperature control during esterification (−78°C ± 2°C) to prevent boronate hydrolysis

  • Stoichiometric excess of BF₂Cl (1.5 equivalents) to drive the reaction to completion

  • Use of deuterated solvents to minimize proton back-exchange

Table 2: Optimization of Synthetic Conditions

ParameterRange TestedOptimal ValueYield Impact
BF₂Cl Equivalents1.0–2.01.5+32%
Reaction Temperature−90°C to −50°C−78°C+41%
Solvent SystemTHF, DCM, DMFTHF+28%

Analytical Applications in Biomedical Research

Quantitative Mass Spectrometry

The deuterated derivative demonstrates superior performance as an internal standard for levofloxacin quantification in biological matrices. In LC-MS/MS assays, it eliminates matrix effects observed with structural analogs, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma compared to 0.5 ng/mL for non-deuterated standards . Key transitions monitored include:

  • Levofloxacin: m/z 362.2 → 261.1 (quantifier), 318.1 (qualifier)

  • Difluoroboryl Ester-d3: m/z 437.2 → 336.2 (quantifier), 292.1 (qualifier)

Metal Chelation Studies

The difluoroboryl ester modification prevents interaction with Al³⁺ ions, as demonstrated in vitro:

  • Unmodified Levofloxacin: 76.1% precipitation with 200 μg/mL AlCl₃

  • Difluoroboryl Ester-d3: 0% precipitation under identical conditions

This property enables co-administration with aluminum-containing antacids without compromising bioavailability. Pharmacokinetic studies in rabbits show:

  • AUC₀–₄ₕ: 12.3 μg·h/mL (ester-d3 + Al(OH)₃) vs. 6.1 μg·h/mL (levofloxacin + Al(OH)₃)

  • Cmax: 4.7 μg/mL vs. 2.3 μg/mL

Regulatory and Industrial Perspectives

As of April 2025, levofloxacin difluoroboryl ester-d3 remains investigational, with primary applications in:

  • Clinical Trial Support: 87% of Phase III levofloxacin studies now employ the deuterated ester as an analytical standard

  • Veterinary Pharmaceuticals: 45% reduction in dosing frequency observed in canine pharmacokinetic models

  • Environmental Monitoring: Detection sensitivity of 0.05 ppb in wastewater, enabling precise antibiotic resistance tracking

Ongoing challenges include scaling synthesis to multi-kilogram batches and addressing regulatory requirements for deuterated drug products under ICH Q3D(R2) guidelines.

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